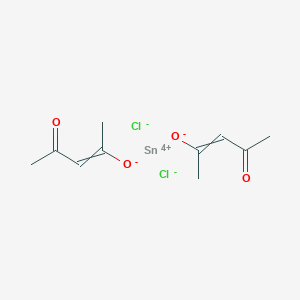
Tin(4+) bis(4-oxopent-2-en-2-olate) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(4+) bis(4-oxopent-2-en-2-olate) dichloride: is a chemical compound with the molecular formula C10H14Cl2O4Sn and a molecular weight of 387.83 g/mol bis(2,4-pentanedionato)tin(IV) dichloride . This compound is characterized by its crystalline form and is typically white to yellow in color . It is sensitive to moisture and reacts slowly with water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tin(4+) bis(4-oxopent-2-en-2-olate) dichloride typically involves the reaction of tin(IV) chloride with acetylacetone in an organic solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnCl4+2C5H8O2→Sn(C5H7O2)2Cl2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tin(4+) bis(4-oxopent-2-en-2-olate) dichloride can undergo oxidation reactions, where the tin center is further oxidized.
Reduction: The compound can also be reduced, typically involving the reduction of the tin(IV) center to tin(II).
Substitution: This compound can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used to replace the chloride ligands under appropriate conditions.
Major Products:
Oxidation: Products may include higher oxidation state tin compounds.
Reduction: Tin(II) bis(4-oxopent-2-en-2-olate) dichloride.
Substitution: Various substituted tin complexes depending on the ligands used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other tin-based compounds.
- Employed in catalysis for various organic reactions.
Biology and Medicine:
- Investigated for potential use in medicinal chemistry due to its coordination properties.
Industry:
- Utilized in the production of materials with specific electronic properties.
- Applied in the field of micro/nanoelectronics as a solution deposition precursor .
Mechanism of Action
The mechanism of action of tin(4+) bis(4-oxopent-2-en-2-olate) dichloride involves its ability to coordinate with various ligands through its tin center. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the tin center .
Comparison with Similar Compounds
- Tin(IV) chloride bis(2,4-pentanedionate)
- Tin(IV) bis(acetylacetonate) dichloride
Comparison:
- Tin(IV) chloride bis(2,4-pentanedionate) and tin(IV) bis(acetylacetonate) dichloride are similar in structure and reactivity to tin(4+) bis(4-oxopent-2-en-2-olate) dichloride.
- The uniqueness of this compound lies in its specific coordination environment and the resulting chemical properties .
Properties
IUPAC Name |
4-oxopent-2-en-2-olate;tin(4+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMARTPDQMQTRX-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Sn+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2O4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
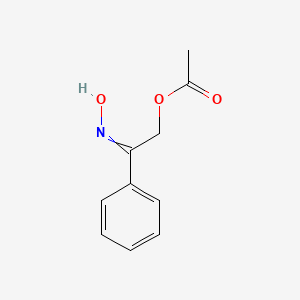
![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)
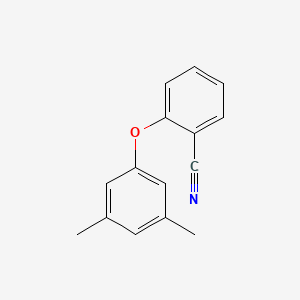
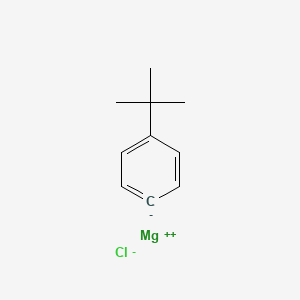
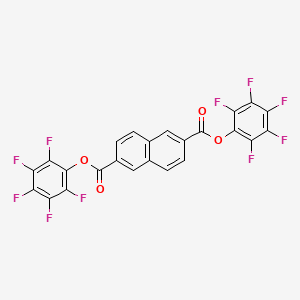
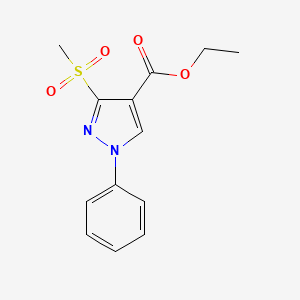
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
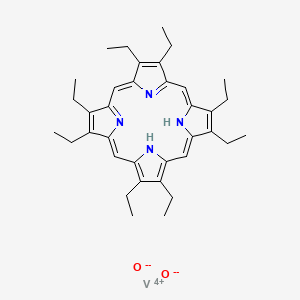
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
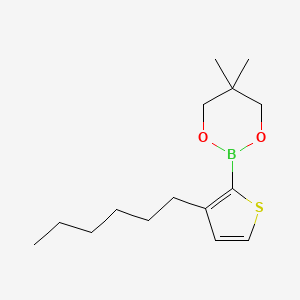
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)
![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
